2-chloro-N-(3,4-dimethoxyphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxyphenyl group attached to the amide nitrogen and a 1,1,3-trioxo-1λ⁶,2-thiazolidine moiety at the 5-position of the benzamide core. The structural complexity of this molecule arises from the integration of a sulfonamide-like thiazolidine ring (with three oxygen substituents) and electron-rich aromatic substituents. Such modifications are often designed to enhance biological activity, particularly in targeting enzymes or receptors involved in inflammatory or metabolic pathways . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related benzamide-thiazolidine hybrids (e.g., nitazoxanide derivatives) are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic metabolism .
Properties
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c1-26-15-6-3-11(9-16(15)27-2)20-18(23)13-10-12(4-5-14(13)19)21-17(22)7-8-28(21,24)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLRYHUEUQOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares key structural motifs with several benzamide and thiazolidine derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The 3,4-dimethoxyphenyl group is shared with Rip-B , but its attachment via a direct N-linker (vs. ethylamine in Rip-B) may influence steric and electronic interactions.
- Stereochemical variations (e.g., Z-configuration in ) highlight the importance of substituent orientation for biological activity.
Key Observations :
- Carbodiimide-mediated couplings (e.g., EDC/HOBt in ) are common for amide bond formation but may require optimization for sterically hindered substrates.
- Solvent choice (e.g., pyridine in , DMF in ) affects reaction efficiency and byproduct formation.
- Yields for thiazolidine-containing compounds range widely (60–85%), influenced by substituent complexity and purification methods.
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Table 3: Physicochemical Data of Analogous Compounds
Key Observations :
- Methoxy groups (δ ~3.8 ppm in 1H NMR) and aromatic protons (δ 6.7–8.2 ppm) are consistent across dimethoxyphenyl-containing analogs .
- Carbonyl stretches in IR (e.g., ~1680 cm⁻¹ for amides ) are critical for confirming functional groups.
- The trioxo-thiazolidine in the target compound would likely exhibit distinct 13C NMR signals for sulfonyl groups (δ ~40-60 ppm) and amide carbonyls (δ ~165-175 ppm).
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